Stereochemical Purity and Chiroptical Properties of N-Boc-D-serine Methyl Ester vs. L-Enantiomer
The specific optical rotation is a direct, quantitative measure of enantiomeric purity and is critical for ensuring the correct stereochemistry is incorporated into a peptide. N-Boc-D-serine methyl ester exhibits a specific optical rotation of [α]25/D +18.8° (c=5, methanol) . This value is approximately equal in magnitude but opposite in sign to its L-enantiomer, N-Boc-L-serine methyl ester (CAS 2766-43-0), which has a reported specific rotation of [α]20/D -18° (c=5, methanol) . This near-perfect mirror image relationship confirms the high stereochemical purity of both compounds and provides a precise, verifiable method to distinguish between the D- and L- forms, ensuring that only the correct enantiomer is utilized in stereospecific syntheses.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]25/D +18.8° (c=5, MeOH) |
| Comparator Or Baseline | N-Boc-L-serine methyl ester: [α]20/D -18° (c=5, MeOH) |
| Quantified Difference | Approximately equal in magnitude but opposite in sign, a 36.8° difference |
| Conditions | Concentration 5% (w/v) in methanol |
Why This Matters
Incorrect stereochemistry can lead to complete loss of biological activity or unintended toxicity, making this quantitative measure essential for quality control and procurement decisions.
